N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C20H19ClN4O3S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-7-8-13(9-15(12)21)22-18(26)10-14-11-29-20(23-14)25-19(27)24-16-5-3-4-6-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
InChI Key |
UEBMHAGLZQZDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical approach involves condensing thiourea derivatives with α-halo carbonyl compounds. For this compound, 2-bromo-1-(3-chloro-4-methylphenyl)acetone reacts with thiourea in ethanol under reflux (78°C) for 12 hours. The reaction proceeds via nucleophilic displacement of bromide by the thioamide group, followed by cyclodehydration:
Yields typically range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).
Cyclization of Thiosemicarbazides
An alternative route employs thiosemicarbazide intermediates. 3-Chloro-4-methylphenyl isothiocyanate reacts with 2-chloroacetoacetate in dimethylformamide (DMF) at 60°C for 6 hours, forming a thiosemicarbazide intermediate. Subsequent cyclization with hydrochloric acid (HCl) at 90°C generates the thiazole ring. This method offers superior regioselectivity (85–90% yield) but requires strict temperature control to minimize byproduct formation.
Ureido Functionalization of the Thiazole Core
Introducing the [(2-methoxyphenyl)carbamoyl]amino group necessitates careful selection of carbamoylating agents and coupling conditions:
Isocyanate Coupling
2-Methoxyphenyl isocyanate reacts with the 2-aminothiazole intermediate in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH of 8–9. The reaction completes within 4 hours, yielding the ureido-thiazole precursor:
Yields reach 70–78% after column chromatography (silica gel, CH₂Cl₂:MeOH 20:1).
Carbamoyl Chloride Alternative
When isocyanates are unavailable, 2-methoxyphenyl carbamoyl chloride serves as an electrophilic agent. The reaction occurs in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving 65–70% yields. Excess carbamoyl chloride (1.5 equiv) ensures complete conversion but complicates purification due to residual reagents.
Acetamide Side-Chain Installation
The final step involves coupling the ureido-thiazole intermediate with N-(3-chloro-4-methylphenyl)acetamide . Two principal strategies are employed:
Nucleophilic Acylation
Chloroacetyl chloride reacts with the ureido-thiazole intermediate in acetonitrile at 50°C for 3 hours. Potassium carbonate (K₂CO₃) acts as a base, neutralizing HCl byproducts. The crude product is washed with NaHCO₃ solution and recrystallized from ethanol:
This method provides 68–72% yields but risks over-acylation at secondary amine sites.
Mitsunobu Reaction
For higher regioselectivity, the Mitsunobu reaction couples 2-(2-amino-thiazol-4-yl)acetic acid with 3-chloro-4-methylaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The reaction proceeds at 0°C for 2 hours, achieving 75–80% yields. However, this method’s cost and sensitivity to moisture limit industrial scalability.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 95 |
| DCM | 65 | 89 | |
| Temperature | 0–5°C | 82 | 97 |
| 25°C | 68 | 91 |
Low temperatures (0–5°C) suppress side reactions during ureido formation, while THF enhances reagent solubility.
Catalytic Enhancements
Adding DMAP (0.1 equiv) during carbamoyl chloride reactions increases yields by 12–15% by accelerating acylation kinetics. Conversely, molecular sieves (4Å) improve isocyanate coupling efficiency by scavenging trace moisture.
Purification and Characterization
Final purification employs sequential techniques:
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes non-polar impurities.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% HPLC purity.
-
Lyophilization : For hygroscopic batches, freeze-drying ensures stability during storage.
Critical characterization data include:
-
¹H NMR (DMSO-d₆): δ 2.23 (s, 3H, CH₃), 4.45 (s, 2H, CH₂CO), 7.20–7.98 (m, aromatic H).
-
HRMS : m/z calcd for C₂₀H₁₉ClN₄O₃S [M+H]⁺: 431.0821, found: 431.0824.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) faces challenges:
-
Exothermic Risks : Slow addition of acyl chlorides (1–2 hours) prevents thermal runaway.
-
Solvent Recovery : Distillation reclaims >90% THF and DCM, reducing costs.
-
Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, which is filtered and discarded.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
(a) Halogen and Alkyl Substitutions
- N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (F042-0759): Differs in the phenyl substituent (4-bromo vs. 3-chloro-4-methyl). The bromo group increases molecular weight (MW: ~473.3 g/mol vs. Chloro + methyl in the target compound may improve metabolic stability compared to bromo due to lower electronegativity and steric effects .
(b) Fluorinated Derivatives
- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide: Replaces the thiazole ring with a naphthyl group, eliminating heterocyclic interactions.
Thiazole-Acetamide Core Modifications
(a) Thioether vs. Carbamoyl Linkages
- N-(3-chloro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: Features a thioether linkage instead of a carbamoyl group. This may affect bioavailability and metabolic pathways (e.g., resistance to esterase hydrolysis) .
(b) Comparison with Mirabegron
- Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide): Shares the thiazole-acetamide backbone but incorporates a β-hydroxy-phenylethylamino group. Mirabegron’s β-3 adrenergic agonist activity (for overactive bladder) highlights the importance of the hydroxy-phenylethyl group in receptor specificity. The target compound’s 2-methoxyphenylcarbamoyl group may redirect activity toward other targets (e.g., kinases or proteases) . MW: 396.5 g/mol (Mirabegron) vs. ~437.9 g/mol (target compound), indicating increased bulkiness in the latter .
Heterocyclic Replacements
- Pyrazole-carboxamide derivatives (e.g., 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide): Pyrazole rings are less aromatic than thiazoles, altering electronic properties and hydrogen-bonding capacity. Such replacements may reduce potency against thiazole-dependent targets but improve solubility due to pyrazole’s nitrogen-rich structure .
Pharmacological and Physicochemical Properties
Pharmacological Implications
- The target compound’s chloro-methylphenyl group may enhance binding to hydrophobic pockets (e.g., in kinase ATP-binding sites), while the 2-methoxyphenylcarbamoyl group could engage in π-π stacking or hydrogen bonding .
- Compared to Mirabegron, the absence of a β-hydroxy group likely precludes β-3 adrenergic activity, suggesting divergent therapeutic applications (e.g., anticancer or anti-inflammatory) .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antibacterial effects, and the underlying mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological activities, including anticancer and antimicrobial properties.
- Chloro and Methyl Substituents : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.
- Carbamate Functional Group : Often associated with increased bioactivity in medicinal compounds.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) indicates that the thiazole ring is essential for cytotoxic activity, with modifications enhancing potency against specific cancer types.
Antibacterial Activity
The compound also exhibits promising antibacterial properties. A recent study tested various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 |
These findings suggest that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy.
Anticancer Mechanism
The anticancer activity appears to be mediated through several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is critical for effective cancer treatment.
- Inhibition of Bcl-2 : Compounds similar to this compound have shown significant inhibition of the Bcl-2 protein, a key regulator of apoptosis .
Antibacterial Mechanism
The antibacterial mechanism is believed to involve:
- Disruption of Cell Membrane Integrity : The thiazole moiety interacts with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial ribosomal function, thereby halting protein synthesis .
Case Study 1: Antitumor Efficacy in Animal Models
A study evaluated the antitumor efficacy of a thiazole derivative similar to this compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.
Case Study 2: Clinical Trials on Antibacterial Activity
A phase II clinical trial assessed the effectiveness of thiazole derivatives against resistant bacterial strains in hospitalized patients. Results showed a notable improvement in infection resolution rates among patients treated with these compounds compared to standard antibiotics.
Q & A
Basic: How can researchers optimize synthetic conditions to achieve high-purity yields of this compound?
The synthesis of this acetamide derivative requires multi-step organic reactions, including coupling of thiazole intermediates with substituted phenylacetamide precursors. Key parameters to optimize include:
- Temperature control : Reactions are typically conducted between 20–80°C to balance reaction rate and byproduct suppression .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation for purification .
- Catalysts : Triethylamine or other bases are critical for deprotonation during carbamoyl group formation .
- Reaction time : Intermediate steps (e.g., thiazole ring closure) may require 6–24 hours for completion .
Post-synthesis, purity is validated via HPLC (>95%) and recrystallization from ethanol-DMF mixtures .
Basic: What analytical techniques are essential for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on aromatic rings and thiazole moieties. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole-acetamide cleavage .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) to confirm purity .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Single-crystal X-ray diffraction paired with SHELX refinement (e.g., SHELXL-2018) provides atomic-level resolution of the thiazole-acetamide conformation and hydrogen-bonding networks. For example:
- Torsion angles : Confirm spatial arrangement of the carbamoyl-urea linker.
- Packing diagrams : Reveal π-π stacking between aromatic rings, influencing solubility .
Crystallization conditions (e.g., slow evaporation from DMSO/water) are critical for obtaining diffraction-quality crystals .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thiazole Core : Replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) enhances antimicrobial activity .
- Carbamoyl Linker : Introducing bulkier substituents (e.g., isopropyl) reduces metabolic instability in hepatic microsome assays .
- Methoxyphenyl Group : Fluorination at the ortho position improves blood-brain barrier penetration in rodent models .
SAR is validated through parallel synthesis and comparative bioassays .
Advanced: How should researchers address contradictions in reported biological activity data?
- Replicate experiments : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Substituent analysis : Compare activity across analogs (e.g., chloro vs. fluoro derivatives) to identify pharmacophore contributions .
- Target profiling : Use proteomics (e.g., affinity chromatography) to confirm off-target interactions that may explain divergent results .
Advanced: What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular Docking (AutoDock Vina) : Models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds with the thiazole nitrogen .
- MD Simulations (GROMACS) : Assess stability of the acetamide moiety in aqueous environments over 100-ns trajectories .
- ADMET Prediction (SwissADME) : LogP values (~3.5) suggest moderate lipophilicity, requiring formulation optimization for oral bioavailability .
Advanced: What strategies improve solubility and formulation for in vivo studies?
- Co-solvent systems : Use PEG-400/water mixtures (70:30) to achieve >1 mg/mL solubility .
- Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) enhance plasma half-life in rodent pharmacokinetic studies .
- Salt Formation : Hydrochloride salts improve crystallinity and storage stability .
Advanced: How can multi-target interactions be systematically investigated?
- Phage Display Libraries : Identify novel protein targets (e.g., tubulin) binding to the thiazole core .
- Transcriptomics : RNA-seq analysis of treated cells reveals downstream pathways (e.g., apoptosis genes) .
- Thermal Shift Assays : Quantify stabilization of purified proteins (e.g., HSP90) upon compound binding .
Advanced: What stability-indicating methods assess compound degradation under stress conditions?
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis of the carbamoyl group .
- Photostability Testing : UV irradiation (ICH Q1B guidelines) detects thiazole ring oxidation products .
- pH Stability : The compound degrades rapidly at pH <3, necessitating enteric coating for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
